[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester
Description
This compound is a carbamic acid tert-butyl ester derivative featuring a piperidine ring (6-membered nitrogen-containing heterocycle) substituted with a 2-amino-acetyl group at the 3-position via a methyl linker. Such derivatives are often intermediates in medicinal chemistry, particularly in protease inhibitor design or peptide-mimetic drug development .
Properties
IUPAC Name |
tert-butyl N-[[1-(2-aminoacetyl)piperidin-3-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)15-8-10-5-4-6-16(9-10)11(17)7-14/h10H,4-9,14H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERGCRPXTLISRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCN(C1)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intermediate Preparation: Piperidine Substrate Derivatization
The synthesis begins with tert-butyl piperidin-3-ylmethylcarbamate , a commercially available intermediate. Functionalization at the piperidine nitrogen is achieved via nucleophilic acyl substitution. In one protocol, 2-chloroacetyl chloride reacts with the piperidine nitrogen in dichloromethane (DCM) under inert conditions, yielding [1-(2-chloro-acetyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester . This intermediate is subsequently aminated using aqueous ammonia or benzylamine to introduce the 2-aminoacetyl group.
Key reaction :
Carbamate Formation and Protection Strategies
The tert-butyl carbamate group is introduced early in the synthesis to protect the primary amine. A representative method involves reacting piperidin-3-ylmethylamine with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0°C, followed by stirring at room temperature for 12 hours. This step achieves near-quantitative yields (95–98%) and is pivotal for preventing undesired side reactions during subsequent acylations.
Optimization insight :
Coupling Reactions for Amide Bond Formation
The 2-aminoacetyl group is introduced via amide coupling. In a protocol adapted from PMC literature, the chloroacetyl intermediate is treated with ammonia gas in methanol at −20°C, followed by gradual warming to room temperature. Alternatively, HATU/HOBt-mediated coupling with glycine tert-butyl ester in DMF affords the amide bond with 70–80% efficiency.
Example procedure :
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Dissolve chloroacetyl intermediate (1.0 equiv) in DMF.
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Add HATU (1.05 equiv), HOBt (1.1 equiv), and DIPEA (3.0 equiv).
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Introduce glycine tert-butyl ester (1.2 equiv) and stir for 12 hours.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | DMF for coupling | Maximizes solubility |
| Temperature | 0–25°C for amidation | Reduces decomposition |
| Catalyst | HATU/HOBt | 80–90% efficiency |
Data aggregated from demonstrates that polar aprotic solvents (e.g., DMF) enhance coupling efficiency, while temperatures above 40°C promote racemization.
Deprotection and Final Product Isolation
Final deprotection of the tert-butyl group employs trifluoroacetic acid (TFA) in DCM (10% v/v), cleaving the Boc group within 1–2 hours at room temperature. Neutralization with aqueous NaHCO₃ followed by extraction with ethyl acetate yields the free amine, which is subsequently acetylated or stabilized as the hydrochloride salt.
Critical consideration :
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water + 0.1% TFA) reveals >95% purity for optimized protocols.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Key Advantage |
|---|---|---|---|
| HATU-mediated coupling | 80% | 98% | High reproducibility |
| Ammonia gas amination | 75% | 95% | Low cost |
| TFA deprotection | 90% | 97% | Rapid reaction |
Data synthesized from highlights HATU-based coupling as the most robust method, albeit with higher reagent costs.
Challenges and Troubleshooting
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Racemization : Observed during amidation at elevated temperatures. Mitigated by maintaining reactions below 25°C.
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Byproduct formation : Excess Boc₂O leads to di-Boc derivatives. Controlled stoichiometry (1.2:1 ratio) resolves this.
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Solvent residues : DMF traces in final products necessitate rigorous washing with ethyl acetate/water .
Chemical Reactions Analysis
Deprotection of the tert-Butyl Ester
The tert-butyl ester group undergoes acid-catalyzed cleavage under mild conditions. Key findings:
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The tert-butyl group demonstrates stability under basic conditions but is selectively cleaved in acidic media without affecting the carbamate or amino-acetyl groups .
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Conversion to acid chlorides enables further derivatization (e.g., amidation, esterification) .
Carbamate Reactivity
The carbamate moiety participates in nucleophilic substitution and hydrolysis:
| Reaction | Reagent | Conditions | Outcome |
|---|---|---|---|
| Alkaline hydrolysis | NaOH (2.5 M) | Reflux, 4 h | Free amine generation |
| Reductive cleavage | LiAlH<sub>4</sub> | THF, 0°C → RT, 3 h | Alcohol formation |
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Hydrolysis under strongly basic conditions yields the corresponding amine, while reduction produces alcohols .
Amino-Acetyl Group Modifications
The primary amine on the acetyl group is reactive toward acylating and alkylating agents:
| Reaction | Reagent | Product | Application |
|---|---|---|---|
| Acylation | Acetic anhydride, DIPEA | N-Acetyl derivative | Stability enhancement |
| Amide coupling | HBTU/HOBt, DIPEA | Peptide-like conjugates | Drug candidate synthesis |
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HBTU/HOBt-mediated couplings facilitate attachment to carboxylic acids or resins .
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Acylation improves metabolic stability in pharmacological contexts.
Piperidine Ring Functionalization
The piperidine ring undergoes alkylation and nucleophilic substitution:
| Reaction | Reagent | Site | Product |
|---|---|---|---|
| N-Alkylation | Ethyl bromoacetate, DBU | Piperidine nitrogen | Quaternary ammonium salt |
| Benzylation | Benzyl bromide, K<sub>2</sub>CO<sub>3</sub> | Piperidine nitrogen | N-Benzyl derivative |
Esterification and Transesterification
The tert-butyl ester can be modified via transesterification:
| Reagent | Catalyst | New Ester | Yield |
|---|---|---|---|
| Methanol | Tf<sub>2</sub>NH (cat.) | Methyl ester | 78% |
| Benzyl alcohol | Steglich conditions | Benzyl ester | 82% |
Stability Under Physiological Conditions
Critical for pharmaceutical applications:
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug design and development. Its piperidine framework is commonly found in many pharmaceuticals, making it a candidate for:
- Antidepressants : Compounds with similar structures have shown efficacy in modulating neurotransmitter systems.
- Anticancer agents : Research indicates that piperidine derivatives can inhibit tumor growth by interfering with cellular signaling pathways.
Biochemical Studies
In biochemical research, the compound can serve as:
- Enzyme inhibitors : Its ability to interact with various enzymes can be exploited to develop inhibitors for therapeutic purposes.
- Probes for biological studies : It can be used to study enzyme mechanisms or to track biological processes due to its unique structural features.
Organic Synthesis
The tert-butyl ester functionality allows for:
- Protecting group applications : In organic synthesis, it can act as a protecting group for amines or carboxylic acids during multi-step synthesis.
- Synthesis of complex molecules : The compound can be utilized as an intermediate in the synthesis of more complex organic molecules.
Case Study 1: Antidepressant Activity
A study published in a peer-reviewed journal explored the antidepressant activity of piperidine derivatives. The findings suggested that compounds structurally similar to [1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester exhibited significant serotonin reuptake inhibition, indicating potential as antidepressants.
Case Study 2: Anticancer Research
Research conducted on piperidine-based compounds demonstrated their ability to inhibit specific cancer cell lines. The study highlighted that modifications in the piperidine structure could enhance cytotoxicity against certain tumors, suggesting that this compound might also possess similar properties.
Mechanism of Action
The mechanism of action of [1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting the biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Core Ring Structure Variations
Key Insights :
- Piperidine vs. Pyrrolidine : The 6-membered piperidine ring (target compound) offers greater conformational flexibility compared to the 5-membered pyrrolidine analogue . This may influence binding to enzyme active sites or receptors.
- Aromatic vs. Aliphatic Substituents: Indole-containing derivatives (e.g., ) exhibit π-π interactions, whereas the amino acetyl group in the target compound prioritizes hydrogen bonding.
Substituent Effects on Bioactivity
Key Insights :
- Amino Acetyl Group: The target compound’s 2-amino-acetyl substituent may mimic peptide bonds, making it suitable for protease inhibitor design. This contrasts with γ-secretase inhibitors (), which rely on bulkier aromatic groups for membrane penetration.
Key Insights :
- Protection Strategies: The tert-butyl carbamate (Boc) group is widely used (e.g., ) for amine protection, but the amino acetyl group in the target compound may require orthogonal protecting groups during synthesis.
- Catalytic Steps : Palladium-catalyzed couplings (e.g., Suzuki in ) are common for introducing aryl/heteroaryl groups, whereas the target compound’s synthesis may focus on amide bond formation.
Physicochemical Properties and Solubility
Key Insights :
- Amino Acetyl vs. Aromatic Amines: The target compound’s amino acetyl group improves aqueous solubility compared to aromatic amines () but may reduce membrane permeability.
- Fluorine Effects : Fluorinated analogues () exhibit higher logP values, favoring blood-brain barrier penetration but complicating formulation.
Biological Activity
[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester (CAS No. 1353961-89-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H27N3O2
- Molecular Weight : 305.42 g/mol
- InChI Key : GERGCRPXTLISRV-UHFFFAOYNA-N
The compound exhibits several mechanisms that contribute to its biological activity:
- Cholinesterase Inhibition : The compound has been studied for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play critical roles in neurotransmission. Inhibition of these enzymes can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
- Anticancer Activity : Recent studies suggest that derivatives of piperidine, including this compound, may exhibit anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective therapies. Its antioxidant properties may help mitigate oxidative stress in neurodegenerative disorders .
Table 1: Summary of Biological Activities
Case Studies
- Alzheimer's Disease Model : A study evaluated the efficacy of similar carbamate derivatives in a mouse model of Alzheimer’s disease. The results indicated significant improvement in cognitive function and reduced amyloid plaque formation, attributed to enhanced cholinergic activity .
- Cancer Cell Line Studies : In vitro studies on FaDu hypopharyngeal tumor cells demonstrated that compounds similar to this compound exhibited higher cytotoxicity compared to standard chemotherapeutics like bleomycin .
Q & A
Q. What are the optimal synthetic routes for enantiomerically pure [1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester?
Methodological Answer: The compound can be synthesized via multi-step asymmetric routes. A common approach involves starting from chiral precursors like L-aspartic acid β-tert-butyl ester, followed by sequential protection, coupling, and deprotection steps. For example:
Step 1 : Protection of the amino group using tert-butoxycarbonyl (Boc) chemistry.
Step 2 : Piperidine ring functionalization via alkylation or acylation, ensuring stereochemical control.
Step 3 : Coupling with 2-amino-acetyl moieties using carbodiimide-based reagents (e.g., EDC/HOBt).
Step 4 : Final Boc deprotection under acidic conditions (e.g., TFA/DCM).
Key catalysts include triethylamine for pH control and palladium-based reagents for cross-coupling steps. Purity is validated via HPLC (>98%) and chiral chromatography (#user-content-evidence1)(#user-content-evidence11).
Q. How is structural characterization performed for this compound and its intermediates?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and stereochemistry (e.g., piperidine ring protons at δ 3.2–4.1 ppm, Boc tert-butyl group at δ 1.4 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 315.18).
- X-ray Crystallography : Resolves absolute configuration for enantiopure intermediates.
- Infrared (IR) Spectroscopy : Identifies carbamate C=O stretches (~1680–1720 cm) and amine N-H stretches (~3300 cm) (#user-content-evidence3)(#user-content-evidence5).
Q. What safety precautions are critical during synthesis and handling?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in fume hoods due to volatile solvents (e.g., DCM, TFA).
- Spill Management : Neutralize acids/bases with appropriate agents (e.g., sodium bicarbonate for TFA).
- Storage : Store at –20°C under nitrogen to prevent Boc group hydrolysis. Safety data sheets (SDS) for related compounds highlight acute toxicity (LD > 2000 mg/kg in rats) and irritant properties (#user-content-evidence3)(#user-content-evidence18).
Advanced Research Questions
Q. How can computational docking studies guide the design of derivatives targeting viral proteases?
Methodological Answer:
- Target Selection : Focus on enzymes like SARS-CoV-2 Mpro (PDB ID: 6LU7) due to conserved active sites.
- Docking Workflow :
- Ligand Preparation : Generate 3D conformers of the compound using software like Open Babel.
- Protein Preparation : Remove water molecules and add hydrogens via Schrödinger Maestro.
- Glide Docking : Use XP mode to prioritize hydrogen bonds (e.g., with GLN189, LEU141) and hydrophobic interactions (e.g., MET49, CYS145).
- Scoring : Glide scores < –8 kcal/mol indicate strong binding.
- Validation : Compare with co-crystallized inhibitors (e.g., N3 inhibitor) and validate via MD simulations (RMSD < 2 Å). Published studies report Glide scores of –8.21 kcal/mol for similar carbamate derivatives (#user-content-evidence8).
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Source Analysis : Check assay conditions (e.g., cell lines, incubation time). For example, IC discrepancies in kinase inhibition may arise from ATP concentration variations.
- Structural Confirmation : Re-validate compound identity via LC-MS and NMR if discrepancies exceed ±15%.
- Meta-Analysis : Use tools like Forest plots to compare EC values across publications. A 2023 review noted ±20% variability in IC for piperidine-carbamates due to solvent effects (DMSO vs. PBS) (#user-content-evidence8)(#user-content-evidence14).
Q. What strategies optimize yield in large-scale synthesis while maintaining stereochemical integrity?
Methodological Answer:
- Catalyst Optimization : Replace homogeneous catalysts (e.g., Pd(PPh)) with immobilized versions to enhance recyclability.
- Flow Chemistry : Use continuous reactors for Boc protection steps (residence time: 30–60 min, 25°C), improving yield from 75% (batch) to 92%.
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates.
- Chiral Resolution : Employ enzymatic resolution (e.g., lipase B) for enantiomeric excess (ee) >99% (#user-content-evidence1)(#user-content-evidence11)(#user-content-evidence14).
Q. How does the tert-butyl carbamate group influence pharmacokinetic properties?
Methodological Answer:
- Stability : Boc groups resist hydrolysis at physiological pH (t > 24 h in plasma) but cleave under acidic conditions (e.g., lysosomal pH 4.5).
- Lipophilicity : LogP increases by ~1.5 units compared to free amines, enhancing blood-brain barrier penetration (e.g., Papp > 5 × 10 cm/s in Caco-2 assays).
- Metabolism : CYP3A4-mediated oxidation of the piperidine ring generates hydroxylated metabolites. In vitro studies show <10% degradation in hepatocyte models over 6 hours (#user-content-evidence8)(#user-content-evidence20).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
